molecular formula C16H19N3O B5142050 4-methyl-N-1-naphthyl-1-piperazinecarboxamide CAS No. 6266-76-8

4-methyl-N-1-naphthyl-1-piperazinecarboxamide

Cat. No. B5142050
CAS RN: 6266-76-8
M. Wt: 269.34 g/mol
InChI Key: DVQPJJRULICNLY-UHFFFAOYSA-N
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Description

4-methyl-N-1-naphthyl-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Mechanism of Action

4-methyl-N-1-naphthyl-1-piperazinecarboxamide acts as a selective agonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. This receptor is involved in a variety of physiological processes, including the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
The activation of the 5-HT1A receptor by 4-methyl-N-1-naphthyl-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of hormone secretion, and the modulation of various ion channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-1-naphthyl-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation of using 4-methyl-N-1-naphthyl-1-piperazinecarboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many possible future directions for the study of 4-methyl-N-1-naphthyl-1-piperazinecarboxamide and its effects on the 5-HT1A receptor. One potential direction is the development of more selective agonists for this receptor subtype, which could lead to more precise manipulation of its physiological effects. Another potential direction is the study of the long-term effects of 4-methyl-N-1-naphthyl-1-piperazinecarboxamide on the brain and behavior, which could have implications for the treatment of various psychiatric disorders.

Synthesis Methods

4-methyl-N-1-naphthyl-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methyl-1-naphthylamine with piperazine and subsequent carboxylation. Other methods involve the use of palladium-catalyzed coupling reactions or the use of N-protected piperazines.

Scientific Research Applications

4-methyl-N-1-naphthyl-1-piperazinecarboxamide has been used in a variety of scientific research applications, including the study of serotonin receptors and their role in various physiological processes. 4-methyl-N-1-naphthyl-1-piperazinecarboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

4-methyl-N-naphthalen-1-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-18-9-11-19(12-10-18)16(20)17-15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQPJJRULICNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284334
Record name 4-methyl-n-(1-naphthyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-n-(1-naphthyl)piperazine-1-carboxamide

CAS RN

6266-76-8
Record name NSC36816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-n-(1-naphthyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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